![molecular formula C13H19O5P B1608185 2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane CAS No. 85416-98-4](/img/structure/B1608185.png)
2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane
Overview
Description
2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a member of the dioxolane family, which is known for its ability to act as a potent inhibitor of various enzymes. The purpose of
Scientific Research Applications
Antimicrobial Agents
Compounds similar to “2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane”, such as diethyl benzylphosphonates, have been studied for their potential as antimicrobial agents . These compounds have shown high selectivity and activity against certain bacterial strains, such as Escherichia coli . They may have greater potential as antibacterial agents than typically used antibiotics such as ciprofloxacin, bleomycin, and cloxacillin .
Organic Electronics
Self-assembled monolayers of organic compounds, including those with phosphonate groups, have found wide applications in organic electronics . These compounds can modify and engineer the surface properties of any substrate, making them useful in the development of electronic devices .
Sensors
The same self-assembled monolayers mentioned above have also been used in the development of sensors . The intrinsic electrical conductivity and optical properties of these compounds make them suitable for use in various sensing applications .
Optoelectronics
Push–pull chromophores, which are π-conjugated systems-based self-assembled monolayers, have been used as active layers in optoelectronic devices . These compounds can help improve the performance of these devices .
Corrosion Protection
Alkane-based self-assembled monolayers, which are similar to the compound , have been used for corrosion protection . They can form a protective layer on the surface of metals, preventing corrosion .
Control of Wettability or Cell Adhesion
These self-assembled monolayers can also be used to control the wettability or cell adhesion properties of surfaces . This makes them useful in various fields, including biomedical applications .
Mechanism of Action
Target of Action
Related compounds such as pyrazolylphosphonates, which can be synthesized using similar compounds, have been found to have significant bioactivity profiles .
Mode of Action
It’s known that related compounds participate in 1,3-dipolar cycloaddition reactions . In the case of (4-diethoxyphosphorylphenyl)diazomethane, a strong electron-acceptor substituent in the ring, the major reaction product is 2-pyrazoline, which is resistant to nitrogen extrusion .
Biochemical Pathways
It’s known that related compounds, such as pyrazolylphosphonates, have multifarious applications and represent the core structure of numerous naturally occurring molecules .
Result of Action
Related compounds, such as pyrazolylphosphonates, have been found to have significant bioactivity profiles .
Action Environment
It’s known that related compounds, such as pyrazolylphosphonates, have been found to have significant bioactivity profiles .
properties
IUPAC Name |
2-(4-diethoxyphosphorylphenyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O5P/c1-3-17-19(14,18-4-2)12-7-5-11(6-8-12)13-15-9-10-16-13/h5-8,13H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINQUYDQNZUQMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C2OCCO2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378654 | |
Record name | Diethyl [4-(1,3-dioxolan-2-yl)phenyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Diethoxyphosphorylphenyl)-1,3-dioxolane | |
CAS RN |
85416-98-4 | |
Record name | Diethyl [4-(1,3-dioxolan-2-yl)phenyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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